molecular formula C8H10N4 B15127951 2-[(1S)-1-azidopropyl]pyridine

2-[(1S)-1-azidopropyl]pyridine

Cat. No.: B15127951
M. Wt: 162.19 g/mol
InChI Key: IWHRBMQKYNTCJT-ZETCQYMHSA-N
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Description

2-[(1S)-1-azidopropyl]pyridine is a chemical compound that belongs to the class of azido compounds, which are characterized by the presence of an azide group (-N₃). This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S)-1-azidopropyl]pyridine typically involves the reaction of pyridine derivatives with azide sources. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with sodium azide under mild conditions. The reaction can be carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems and controlled environments helps in scaling up the production while minimizing risks.

Chemical Reactions Analysis

Types of Reactions: 2-[(1S)-1-azidopropyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azide group can yield amines.

    Substitution: The azide group can participate in substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(1S)-1-azidopropyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-azidopropyl]pyridine involves its reactivity towards various biological and chemical targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling biomolecules without interfering with natural biological processes.

Comparison with Similar Compounds

  • 2-azidopyridine
  • 3-azidopyridine
  • 4-azidopyridine

Comparison: 2-[(1S)-1-azidopropyl]pyridine is unique due to the presence of the chiral center at the 1-position of the propyl group, which can impart stereochemical properties to the compound. This distinguishes it from other azidopyridine derivatives that lack such stereochemistry, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-[(1S)-1-azidopropyl]pyridine

InChI

InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m0/s1

InChI Key

IWHRBMQKYNTCJT-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)N=[N+]=[N-]

Canonical SMILES

CCC(C1=CC=CC=N1)N=[N+]=[N-]

Origin of Product

United States

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